1,3-Thiazole-2-carbonyl chloride
Overview
Description
1,3-Thiazole-2-carbonyl chloride is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Mechanism of Action
Target of Action
1,3-Thiazole-2-carbonyl chloride is a heterocyclic organic compound Thiazoles, the parent compounds, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
Biochemical Analysis
Biochemical Properties
1,3-Thiazole-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as tyrosine kinase, which is crucial for cell signaling and growth . The compound’s interaction with tyrosine kinase involves binding to the enzyme, potentially leading to the inhibition of its activity. This interaction can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce cytotoxic effects by interfering with cell signaling pathways and gene expression . It can alter cellular metabolism by affecting the synthesis of key metabolic enzymes and proteins. Additionally, this compound can influence cell signaling pathways, leading to changes in cell growth, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, leading to the formation of an intermediate that subsequently dehydrates to form the corresponding thiazole . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose above which the compound’s cytotoxic effects become pronounced, leading to cell death and tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can affect metabolic flux by altering the levels of key metabolites and enzymes involved in metabolic processes . This can lead to changes in the overall metabolic state of the cell, influencing energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazole-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of thiazole with phosgene (carbonyl chloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Another method involves the use of thionyl chloride as a chlorinating agent. In this process, thiazole is reacted with thionyl chloride, resulting in the formation of this compound along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 1,3-thiazole-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with hydrazines and other nitrogen-containing compounds to form hydrazides and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid solutions are used to hydrolyze the compound.
Condensation Reactions: Hydrazines and other nitrogen-containing compounds are used under mild heating conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
1,3-Thiazole-2-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
1,3-Thiazole-2-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-2-carboxylic acid: A hydrolysis product of 1,3-thiazole-2-carbonyl chloride with similar reactivity but different applications.
1,3-Thiazole-4-carbonyl chloride: Another thiazole derivative with a different substitution pattern, leading to variations in reactivity and applications.
2-Methyl-1,3-thiazole-4-carbonyl chloride: A methyl-substituted derivative with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific reactivity towards nucleophiles and its ability to form a wide range of derivatives. Its applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,3-thiazole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZCFGQSWLWNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383583 | |
Record name | 1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-57-0 | |
Record name | 1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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